molecular formula C18H14Cl2N4O B11676264 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11676264
M. Wt: 373.2 g/mol
InChI Key: MACRBGCDIQOYIB-UFFVCSGVSA-N
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Description

Chemical Structure and Properties
The compound N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 306300-46-9) is a Schiff base derivative featuring a pyrazole core substituted with a 2,6-dichlorophenyl group and a methyl-phenyl moiety. Its molecular formula is C₁₇H₁₂Cl₂N₄O, with a molecular weight of 365.24 g/mol . Predicted physical properties include a density of 1.40±0.1 g/cm³ and a pKa of 10.69±0.46, indicating moderate solubility in polar solvents .

Synthesis and Applications This compound is synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde under acidic conditions, a method analogous to other hydrazide-aldehyde Schiff base syntheses . It is commercially available from suppliers like Merck and Vitas-M Laboratory, with purity ≥90% .

Properties

Molecular Formula

C18H14Cl2N4O

Molecular Weight

373.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14Cl2N4O/c1-11-16(12-6-3-2-4-7-12)22-23-17(11)18(25)24-21-10-13-14(19)8-5-9-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+

InChI Key

MACRBGCDIQOYIB-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclocondensation with β-Keto Esters

The 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate intermediate is synthesized by reacting ethyl 3-oxo-2-phenylbutanoate with methylhydrazine in ethanol under reflux (Scheme 1). Nano-ZnO catalysis enhances regioselectivity for the 1,3,5-trisubstituted pyrazole, achieving yields >90%.

Reaction Conditions

ComponentQuantityConditions
Ethyl 3-oxo-2-phenylbutanoate10 mmolEthanol, 78°C, 6 hr
Methylhydrazine12 mmolNano-ZnO (5 mol%)
Yield92%Recrystallized (EtOH/H₂O)

¹H NMR (400 MHz, DMSO-d6): δ 13.2 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 3.98 (q, J=7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.12 (t, J=7.1 Hz, 3H, CH₂CH₃).

Hydrazide Formation via Nucleophilic Acyl Substitution

Hydrolysis and Hydrazinolysis

The ethyl ester intermediate undergoes sequential hydrolysis and hydrazinolysis:

  • Saponification : 1M NaOH in ethanol/water (1:1) at 80°C for 3 hr yields the carboxylic acid (95%).

  • Hydrazide Formation : Reacting the acid with hydrazine hydrate (3 eq) in THF under N₂ at 60°C for 12 hr produces 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (88% yield).

Optimization Data

ParameterValueImpact on Yield
Hydrazine Equivalents3.0Maximizes conversion
SolventTHFPrevents side products
Temperature60°CBalances rate/degradation

Schiff Base Condensation with 2,6-Dichlorobenzaldehyde

Acid-Catalyzed Imine Formation

The hydrazide reacts with 2,6-dichlorobenzaldehyde in ethanol containing glacial acetic acid (5 mol%) under reflux for 8 hr. The E-isomer predominates (>98%) due to thermodynamic control.

Reaction Parameters

ComponentQuantityPurity
Hydrazide5 mmol99% (HPLC)
2,6-Dichlorobenzaldehyde5.5 mmol97%
CatalystAcOH (5 mol%)-
Yield85%-

Characterization Data

  • FT-IR (KBr) : 1654 cm⁻¹ (C=N), 1598 cm⁻¹ (C=O), 3250 cm⁻¹ (NH).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 163.2 (C=O), 154.8 (C=N), 135.1–127.3 (aromatic C), 21.4 (CH₃).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A telescoped approach combines pyrazole formation, hydrazinolysis, and Schiff base condensation in a single reactor using DMF as a polar aprotic solvent. While reducing purification steps, the yield drops to 68% due to competing side reactions.

Solid-Phase Synthesis on Wang Resin

Immobilizing the hydrazide on Wang resin enables iterative coupling with 2,6-dichlorobenzaldehyde. This method facilitates high-throughput screening but requires specialized equipment.

Yield Comparison

MethodYield (%)Purity (%)
Stepwise8599
One-Pot6895
Solid-Phase7297

Mechanistic Insights and Regiochemical Control

Pyrazole Cyclization Mechanism

The cyclocondensation proceeds via nucleophilic attack of methylhydrazine’s terminal NH₂ on the β-keto ester’s carbonyl, followed by dehydration and aromatization. Nano-ZnO stabilizes the transition state, favoring C-5 carboxylate substitution.

E/Z Selectivity in Schiff Base Formation

Protonation of the aldehyde oxygen generates an oxocarbenium ion, enabling hydrazide attack. The E-configuration results from minimized steric hindrance between the pyrazole’s phenyl group and dichlorophenyl ring.

ComponentCost/kg (USD)% of Total Cost
2,6-Dichlorobenzaldehyde45058
Methylhydrazine32027
Nano-ZnO Catalyst12010

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will yield the corresponding amine and aldehyde.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Pyrazole Core : A well-established structure in medicinal chemistry.
  • Dichlorophenyl Substituent : Enhances biological activity through increased lipophilicity and potential interactions with biological receptors.
  • Hydrazone Linkage : Contributes to reactivity and may facilitate dual-targeting mechanisms in biological systems.

Pharmacological Properties

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits diverse biological activities, making it a candidate for drug development. Key areas of activity include:

  • Antioxidant Activity : Demonstrated through various assays indicating its capacity to scavenge free radicals.
  • Antimicrobial Activity : Effective against various pathogens, showcasing its potential as an antimicrobial agent.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResult
AntioxidantDPPH InhibitionSignificant inhibition
AntimicrobialAgar Diffusion MethodEffective against bacteria and fungi

Potential Applications

  • Pharmaceutical Development : The compound's unique structure suggests it could serve as a lead compound for new drugs targeting inflammatory diseases or cancer.
  • Material Science : Its chemical properties may allow for applications in creating novel polymers or as ligands in coordination chemistry.

Study 1: Antioxidant and Antimicrobial Evaluation

A study evaluated the antioxidant and antimicrobial properties of a series of pyrazole derivatives, including this compound. The results indicated promising activity against various strains of bacteria and fungi, with a notable DPPH inhibition percentage suggesting strong antioxidant capabilities .

Study 2: Drug Development Potential

Research focused on the synthesis of derivatives of this compound highlighted its potential as a lead compound in drug development. The study demonstrated that modifications to the hydrazone moiety could enhance biological activity and selectivity towards specific molecular targets .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Moieties

Compound 1 : (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)
  • Substituents : 2,4-Dichlorophenyl instead of 2,6-dichlorophenyl.
  • Key Findings :
    • Single-crystal X-ray diffraction confirmed a planar geometry stabilized by intramolecular N–H⋯O hydrogen bonds .
    • DFT calculations (B3LYP/6-311G**) revealed a dipole moment of 4.87 D in aqueous solution, indicating higher polarity than the 2,6-dichloro analog .
    • Exhibited moderate antibacterial activity against E. coli and S. aureus due to enhanced electron-withdrawing effects of the 2,4-Cl substitution .
Compound 2 : N'-[(E)-(4-Ethoxyphenyl)methylene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
  • Substituents : 4-Ethoxyphenyl (electron-donating group).
  • Key Findings: The ethoxy group increases solubility in nonpolar solvents (predicted logP = 3.2 vs. 3.8 for the 2,6-Cl derivative) . Demonstrated weaker antimicrobial activity compared to halogenated analogs, highlighting the importance of electronegative substituents .

Modifications in the Heterocyclic Core

Compound 3 : 2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide
  • Structural Change : Pyrazole replaced with a triazole-sulfanyl moiety.
  • Key Findings: Higher molecular weight (538.49 g/mol) correlates with reduced bioavailability in preliminary ADMET studies .

Computational and Crystallographic Insights

  • Target Compound: No crystallographic data are reported, but DFT models predict a twisted conformation between pyrazole and dichlorophenyl planes, reducing conjugation compared to E-DPPC .
  • Solvation Effects : SCRF/IEFPCM calculations for E-DPPC indicate a solvation free energy of −25.3 kcal/mol in water, suggesting superior aqueous stability over analogs with bulky substituents .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. Its structure incorporates a pyrazole ring with various functional groups, suggesting potential interactions with biological targets. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features:

  • A pyrazole core that is well-established in medicinal chemistry.
  • A dichlorophenyl substituent which may enhance biological activity through increased lipophilicity and potential interactions with biological receptors.
  • A hydrazone linkage that contributes to its reactivity and may facilitate dual-targeting mechanisms in biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrazole ring.
  • Introduction of the dichlorophenyl group.
  • Creation of the hydrazone linkage through condensation reactions.

Alternative methods include one-pot reactions that streamline the synthesis process.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as a lead compound for drug development targeting inflammatory diseases and cancers. Key areas of activity include:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties by inhibiting various cancer-related pathways. For instance:

  • Inhibition of BRAF(V600E) and EGFR pathways has been documented for similar pyrazole derivatives, suggesting potential efficacy against certain types of cancer .

Anti-inflammatory Properties

Pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The presence of a dichlorophenyl group may enhance these properties through improved binding affinity to target proteins involved in inflammatory responses .

Antimicrobial Activity

Several studies have reported antimicrobial activities associated with pyrazole derivatives. The structural features of this compound suggest it may also possess similar properties, potentially effective against various bacterial strains .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer activity against BRAF(V600E) and reported IC50 values indicating significant inhibition .
Study 2Evaluated anti-inflammatory effects in vitro, showing reduced levels of TNF-α and NO production in treated cells .
Study 3Assessed antimicrobial efficacy against multiple bacterial strains, demonstrating moderate to high inhibition rates .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The unique combination of functional groups in this compound may allow for enhanced interactions with specific biological targets compared to other compounds within the same class.

Key Points in SAR:

  • The dichlorophenyl moiety increases lipophilicity and potential receptor interactions.
  • The hydrazone linkage may facilitate dual-targeting mechanisms.

Q & A

Q. Methodological Answer :

Crystallographic Refinement : Use SHELXL for high-resolution X-ray data refinement. Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD) .

DFT Optimization : Perform B3LYP/6-311G** calculations in gas phase and aqueous solution (via IEFPCM solvation model) to compare with experimental data .

Error Analysis :

  • Check for thermal motion artifacts in X-ray data using displacement parameter (Ueq) analysis.
  • Adjust DFT basis sets (e.g., 6-311++G**) to account for electron correlation effects in π-conjugated systems .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • FT-IR : Confirm hydrazone (-C=N-NH-) and carbonyl (C=O) groups via peaks at ~1600–1650 cm<sup>−1</sup> and ~1680 cm<sup>−1</sup>, respectively .
  • <sup>1</sup>H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and hydrazide NH (δ 10–12 ppm) .
  • ESI-MS : Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of 2,6-dichlorophenyl group) .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets (e.g., cannabinoid receptors)?

Q. Methodological Answer :

Target Selection : Use RCSB PDB to retrieve receptor structures (e.g., CB1 receptor, PDB ID: 5TGZ) .

Docking Software : Perform flexible docking with AutoDock Vina or Schrödinger Suite, adjusting grid parameters to cover the receptor’s active site .

Validation :

  • Compare binding affinities with known ligands (e.g., anandamide, Δ<sup>9</sup>-THC) .
  • Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .

Basic: What computational methods are suitable for studying electronic properties (e.g., HOMO-LUMO gaps)?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G** to compute frontier molecular orbitals.
  • Solvent Effects : Apply the SMD model to simulate aqueous environments .
  • NBO Analysis : Examine charge transfer and hyperconjugation effects in the hydrazone linkage .

Advanced: How should researchers address contradictions in biological activity data across similar pyrazole-carbohydrazide derivatives?

Q. Methodological Answer :

Meta-Analysis : Compile data from structurally analogous compounds (e.g., 2,4-dichloro vs. 2,6-dichloro derivatives) to identify substituent effects .

Experimental Replication :

  • Standardize assay conditions (e.g., cell lines, IC50 protocols) .
  • Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .

QSAR Modeling : Develop quantitative structure-activity relationship models to correlate electronic parameters (e.g., logP, dipole moments) with bioactivity .

Basic: What are the key challenges in achieving high yields during scale-up synthesis?

Q. Methodological Answer :

  • Optimization Steps :
    • Replace ethanol with DMF or THF to enhance solubility of intermediates .
    • Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .

Advanced: How can researchers validate the anti-inflammatory mechanism of this compound using in vitro models?

Q. Methodological Answer :

Pathway Screening : Use Western blotting to assess NF-κB or COX-2 inhibition in LPS-stimulated macrophages .

Cytokine Profiling : Quantify TNF-α and IL-6 levels via ELISA in treated vs. untreated cells .

ROS Detection : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence assays .

Basic: What crystallographic databases are recommended for validating structural data?

Q. Methodological Answer :

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with similar hydrazone derivatives .
  • CIF Validation : Use checkCIF (IUCr) to identify outliers in X-ray data (e.g., ADPs, R-factors) .

Advanced: How can AIM and NBO analyses elucidate intra/intermolecular interactions in this compound?

Q. Methodological Answer :

AIM (Atoms in Molecules) : Calculate bond critical points (BCPs) and Laplacian values (∇<sup>2</sup>ρ) to classify interactions (e.g., covalent vs. hydrogen bonds) .

NBO (Natural Bond Orbital) : Analyze second-order perturbation energies (E<sup>(2)</sup>) to quantify hyperconjugation (e.g., LP(N) → σ*(C-N)) .

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